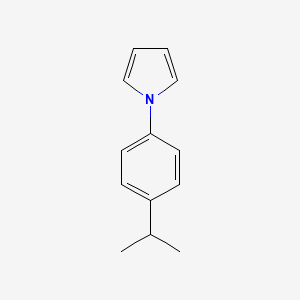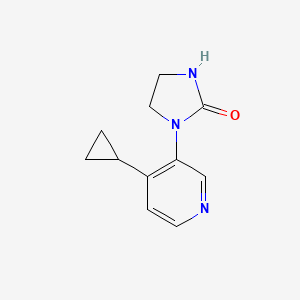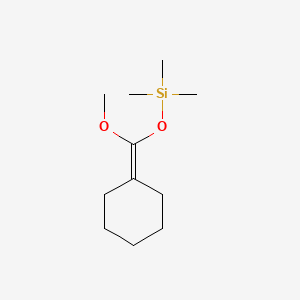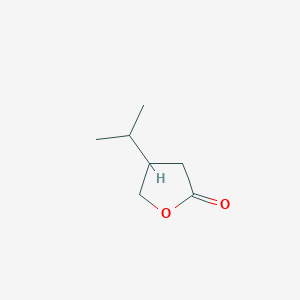
4-Isopropyldihydrofuran-2(3H)-one
描述
4-Isopropyldihydrofuran-2(3H)-one is a chemical compound belonging to the furan family, characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers and industrial chemists alike.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyldihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 4-isopropyl-3-buten-2-one with an acid catalyst can yield this compound . Another method involves the use of microwave-assisted cyclization, which has been shown to reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Isopropyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the isopropyl group or the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed:
Oxidation: Lactones, carboxylic acids
Reduction: Dihydrofuran derivatives
Substitution: Substituted furans
科学研究应用
4-Isopropyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Isopropyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s reactivity with various biological molecules can lead to the formation of reactive intermediates that exert therapeutic effects .
相似化合物的比较
Furan: The parent compound of the furan family, characterized by a five-membered ring with one oxygen atom.
2,5-Dihydrofuran: A reduced form of furan with two hydrogen atoms added to the ring.
4-Isopropylfuran: A similar compound with an isopropyl group attached to the furan ring.
Comparison: 4-Isopropyldihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of a dihydrofuran ring. This structural feature imparts distinct chemical and biological properties compared to other furan derivatives. For example, its reactivity and potential biological activities differ significantly from those of simple furans and dihydrofurans .
属性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3 |
InChI 键 |
KSHNENOHFJQWJE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CC(=O)OC1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
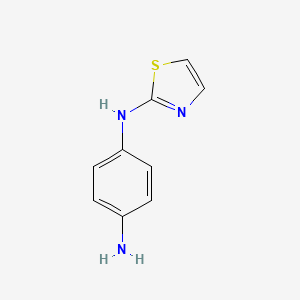
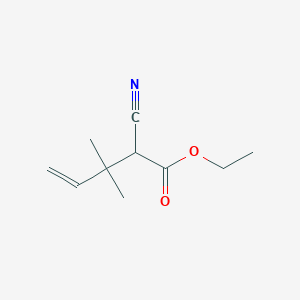
![3,6,6-Trimethyl-8-oxabicyclo[5.1.0]oct-2-en-4-one](/img/structure/B8685089.png)
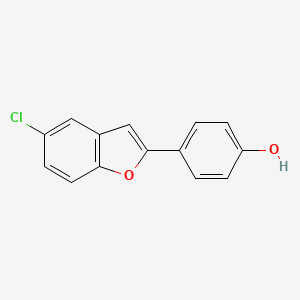
![Acetonitrile, [(1,1-dimethylethyl)(phenylmethyl)amino]-](/img/structure/B8685105.png)
![1-Benzoyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B8685113.png)
![6-methyl-n-[(1S)-1-phenylethyl]-2,3,4,9-tetrahydro-1h-carbazol-1-amine](/img/structure/B8685121.png)
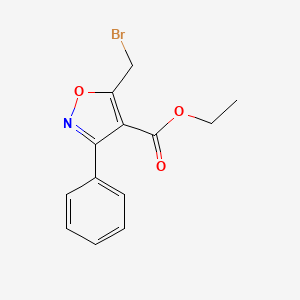
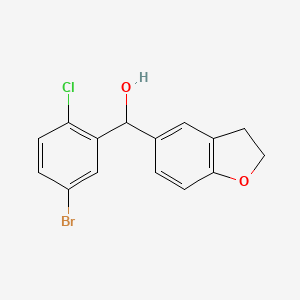
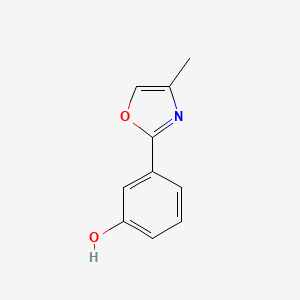
![(1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid methyl ester](/img/structure/B8685155.png)
